[(1-methyl-1H-pyrazol-3-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1-methyl-1H-pyrazol-3-yl)methylamine is a compound that features a pyrazole ring substituted with a methyl group at the 1-position and a phenylethylamine moiety at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring . The methyl group can be introduced via alkylation reactions. The phenylethylamine moiety is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring and the phenylethylamine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-3-yl)methylamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers .
Industry
In the industrial sector, (1-methyl-1H-pyrazol-3-yl)methylamine is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: A similar compound with a pyrazole ring substituted with a methyl group at the 1-position and an amine group at the 3-position.
2-Phenylethylamine: A compound with a phenylethylamine moiety, similar to the one present in (1-methyl-1H-pyrazol-3-yl)methylamine.
Uniqueness
(1-methyl-1H-pyrazol-3-yl)methylamine is unique due to its combination of a pyrazole ring and a phenylethylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
Properties
Molecular Formula |
C13H18ClN3 |
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Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-10-8-13(15-16)11-14-9-7-12-5-3-2-4-6-12;/h2-6,8,10,14H,7,9,11H2,1H3;1H |
InChI Key |
AKQBBFHDPSXQOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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